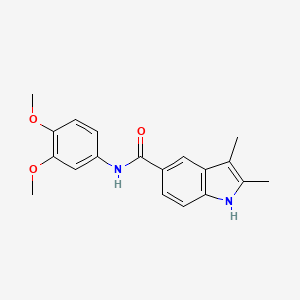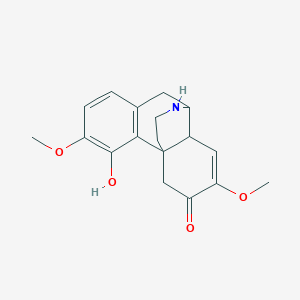
2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a tert-butyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-4,6-dimethylpyrimidine and fluorinating agents.
Oxidation: The hydroxyl group at the 4-position can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can yield ketones or alcohols, respectively.
科学的研究の応用
2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It can be investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with tert-butyl groups at the 2, 4, and 6 positions.
5-Fluoro-2-methylpyrimidine: A compound with a fluorine atom at the 5-position and a methyl group at the 2-position.
6-Methyl-2-tert-butylpyrimidin-4-ol: A compound with a tert-butyl group at the 2-position and a methyl group at the 6-position.
Uniqueness
2-Tert-butyl-5-fluoro-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13FN2O |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
2-tert-butyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13FN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13) |
InChIキー |
VOEFDOMIMXOLRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)C(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)

![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)

![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)



